molecular formula C11H8ClN3O2 B13129505 2-Chloro-6-methyl-5-nitro-3,3'-bipyridine CAS No. 1214352-55-2

2-Chloro-6-methyl-5-nitro-3,3'-bipyridine

Cat. No.: B13129505
CAS No.: 1214352-55-2
M. Wt: 249.65 g/mol
InChI Key: FNMCEWKFJHYLHM-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5-nitro-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines It is characterized by the presence of two pyridine rings connected by a single bond, with substituents including a chlorine atom, a methyl group, and a nitro group

Preparation Methods

The synthesis of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine can be achieved through several synthetic routes. One common method involves the nitration of 2-amino-6-methylpyridine to obtain 2-amino-3-nitro-6-methylpyridine. This intermediate is then subjected to diazotization followed by chlorination to yield 2-chloro-3-nitro-6-methylpyridine. Finally, a coupling reaction with another pyridine derivative results in the formation of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine .

Chemical Reactions Analysis

2-Chloro-6-methyl-5-nitro-3,3’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-6-methyl-5-nitro-3,3’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and affect cellular processes .

Comparison with Similar Compounds

2-Chloro-6-methyl-5-nitro-3,3’-bipyridine can be compared with other bipyridine derivatives such as:

The uniqueness of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine lies in its specific combination of substituents, which confer unique chemical and biological properties.

Biological Activity

2-Chloro-6-methyl-5-nitro-3,3'-bipyridine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bipyridine structure with a chlorine atom, a methyl group, and a nitro group attached. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways crucial for bacterial survival.
  • Receptor Binding : Its structural features allow it to bind to various receptors, potentially modulating physiological responses.

Antibacterial Activity

Recent studies have highlighted the significant antibacterial potential of this compound against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Efficacy : In a study evaluating the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound demonstrated a Minimum Inhibitory Concentration (MIC) of 8 μg/mL, indicating potent antibacterial activity .
  • Biofilm Inhibition : The compound also showed significant inhibition of biofilm formation in bacterial strains at concentrations below its MIC, suggesting its potential for preventing chronic infections associated with biofilms .
  • Cytotoxicity Assays : Extended exposure studies on human embryonic kidney cells revealed selective cytotoxicity towards bacterial cells while maintaining lower toxicity towards human cells, underscoring its therapeutic potential .

Comparative Biological Activity

The following table summarizes the antibacterial activity of this compound in comparison with other related compounds:

Compound NameMIC (μg/mL)Target BacteriaBiofilm Inhibition
This compound8Staphylococcus aureus, E. coliYes
Compound A16Pseudomonas aeruginosaModerate
Compound B32Enterococcus faecalisNo

Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves nucleophilic substitution reactions that facilitate the introduction of the nitro group into the bipyridine framework .
  • Pharmacological Properties : The compound has been investigated for various pharmacological activities beyond antibacterial effects, including antifungal and anticancer activities. Its derivatives have shown promise in drug discovery due to their diverse mechanisms of action .

Properties

CAS No.

1214352-55-2

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

2-chloro-6-methyl-5-nitro-3-pyridin-3-ylpyridine

InChI

InChI=1S/C11H8ClN3O2/c1-7-10(15(16)17)5-9(11(12)14-7)8-3-2-4-13-6-8/h2-6H,1H3

InChI Key

FNMCEWKFJHYLHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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